![molecular formula C10H7N5O7 B13401652 5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole](/img/structure/B13401652.png)
5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The compound is characterized by the presence of a trinitrophenoxy group attached to the imidazole ring through a methyl bridge. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4,6-trinitrophenol (picric acid).
Formation of Trinitrophenoxy Methyl Intermediate: The trinitrophenol is then reacted with formaldehyde in the presence of a base to form the trinitrophenoxy methyl intermediate.
Cyclization with Imidazole: The intermediate is then subjected to cyclization with imidazole under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the trinitrophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including explosives and propellants due to the presence of the trinitrophenoxy group.
Mecanismo De Acción
The mechanism of action of 5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The presence of the trinitrophenoxy group enhances its ability to interact with cellular components, potentially leading to oxidative stress and cell death in certain contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-triphenyl-1H-imidazole
- 2-(5-methyl-2-nitro-1H-imidazole-1-yl)ethanol
- 1,2,4-triazole derivatives
Uniqueness
5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole is unique due to the presence of the trinitrophenoxy group, which imparts distinct chemical and physical properties This makes it more reactive and versatile compared to other imidazole derivatives
Propiedades
Fórmula molecular |
C10H7N5O7 |
|---|---|
Peso molecular |
309.19 g/mol |
Nombre IUPAC |
5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H7N5O7/c16-13(17)7-1-8(14(18)19)10(9(2-7)15(20)21)22-4-6-3-11-5-12-6/h1-3,5H,4H2,(H,11,12) |
Clave InChI |
QSMDETGRGQWDBC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])OCC2=CN=CN2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


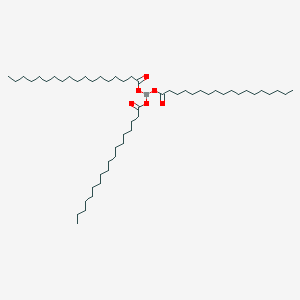
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
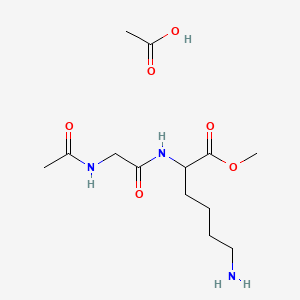
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
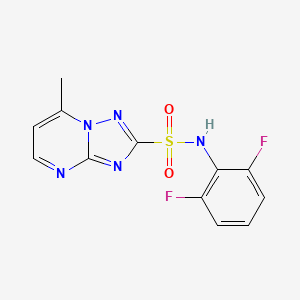
![3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B13401605.png)
![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
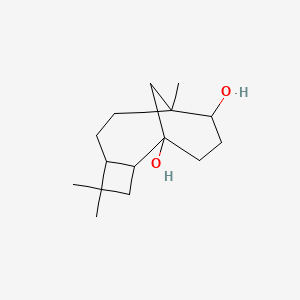
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
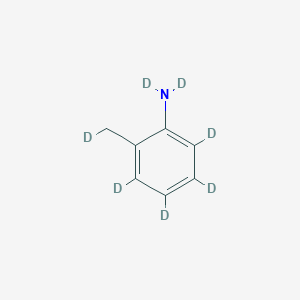
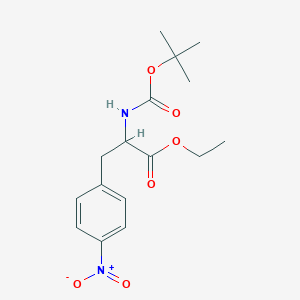
![2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide](/img/structure/B13401639.png)
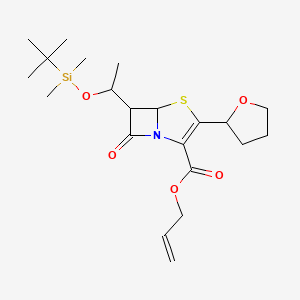
![1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide](/img/structure/B13401655.png)
